molecular formula C20H22N10Na2O14P2 B1150291 Cyclic-di-GMP (disodium)

Cyclic-di-GMP (disodium)

Cat. No.: B1150291
M. Wt: 734.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclic diguanylate monophosphate can be synthesized using chemical methods, but the most efficient method is through enzymatic synthesis using diguanylate cyclases. These enzymes catalyze the cyclization of two guanosine triphosphate molecules to form c-Di-GMP. The reaction conditions typically involve the use of a thermophilic diguanylate cyclase to ensure high yield and stability .

Industrial Production Methods

Industrial production of Cyclic-di-GMP (disodium) involves the use of biocatalysts to produce the compound in large quantities. The process includes the expression of diguanylate cyclase in a suitable host organism, followed by purification and crystallization of the product. The use of thermophilic enzymes is preferred due to their stability and efficiency in catalyzing the reaction .

Chemical Reactions Analysis

Types of Reactions

Cyclic diguanylate monophosphate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is also involved in substitution reactions where it interacts with other molecules to form new compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving Cyclic-di-GMP (disodium) include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from the reactions of Cyclic-di-GMP (disodium) include linear guanosine monophosphate and other cyclic nucleotides. These products are often used in further biochemical and structural studies to understand the signaling pathways regulated by c-Di-GMP .

Scientific Research Applications

Cyclic diguanylate monophosphate sodium salt has a wide range of scientific research applications:

Mechanism of Action

Cyclic diguanylate monophosphate exerts its effects by binding to specific receptors and enzymes within the cell. In bacteria, it binds to diguanylate cyclases and phosphodiesterases, which regulate its intracellular levels. In eukaryotic cells, it binds to the transmembrane protein STING, leading to the activation of interferon genes and the innate immune response . The molecular targets and pathways involved include the STING-TBK1-IRF3 pathway, which is crucial for the production of type I interferons during infections .

Comparison with Similar Compounds

Cyclic diguanylate monophosphate sodium salt is unique due to its specific role as a bacterial second messenger. Similar compounds include:

Cyclic diguanylate monophosphate sodium salt stands out due to its specific interactions with bacterial signaling proteins and its ability to modulate immune responses in eukaryotic cells .

Properties

Molecular Formula

C20H22N10Na2O14P2

Molecular Weight

734.37

IUPAC Name

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1

SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Synonyms

3/',5/'-Cyclic diguanylic acid sodium salt

Origin of Product

United States

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